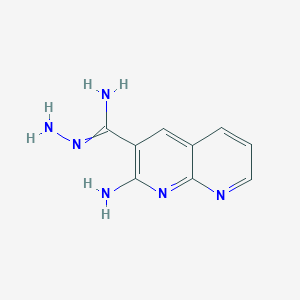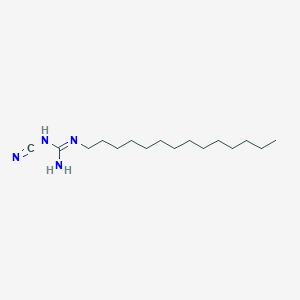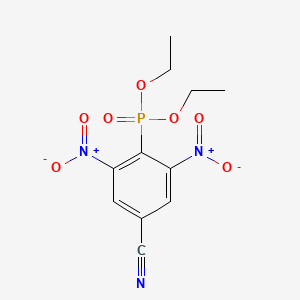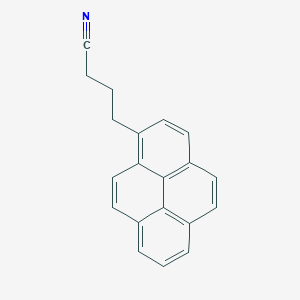
2,2,3,3,4,4-Hexamethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4-Hexamethylpentane is a highly branched alkane with the molecular formula C11H24. It is a derivative of pentane, where six hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and is often studied for its thermodynamic and chemical behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-Hexamethylpentane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,3,3,4,4-hexamethyl-2-pentene. This reaction is usually carried out under high pressure and temperature conditions in the presence of a metal catalyst such as palladium or platinum .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The process often includes distillation and purification steps to separate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3,4,4-Hexamethylpentane primarily undergoes substitution reactions due to its saturated nature. It is relatively inert to oxidation and reduction under standard conditions.
Common Reagents and Conditions:
Halogenation: This compound can react with halogens such as chlorine or bromine under UV light to form halogenated derivatives.
Combustion: Like other alkanes, it can undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water.
Major Products Formed:
Halogenated Derivatives: When reacted with halogens, products such as 2,2,3,3,4,4-hexamethylpentyl chloride or bromide can be formed.
Combustion Products: The major products of combustion are carbon dioxide and water.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4-Hexamethylpentane is used in various scientific research applications due to its unique properties:
Chemistry: It serves as a model compound for studying the effects of branching on the physical and chemical properties of alkanes.
Thermodynamics: Researchers use it to investigate the thermodynamic properties of highly branched hydrocarbons.
Material Science: It is studied for its potential use in the development of new materials with specific structural characteristics.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4-Hexamethylpentane is primarily related to its physical properties rather than biochemical interactions. Its highly branched structure affects its boiling point, melting point, and solubility. These properties make it useful in various industrial applications where specific physical characteristics are required .
Comparación Con Compuestos Similares
- 2,2,3,3,4-Pentamethylpentane
- 2,2,3,3,4,4-Hexamethylhexane
Comparison: 2,2,3,3,4,4-Hexamethylpentane is unique due to its specific branching pattern, which significantly influences its physical properties. Compared to similar compounds like 2,2,3,3,4-Pentamethylpentane, it has a higher degree of branching, leading to lower boiling and melting points. This makes it particularly useful in applications requiring low-viscosity fluids .
Propiedades
Número CAS |
60302-27-4 |
|---|---|
Fórmula molecular |
C11H24 |
Peso molecular |
156.31 g/mol |
Nombre IUPAC |
2,2,3,3,4,4-hexamethylpentane |
InChI |
InChI=1S/C11H24/c1-9(2,3)11(7,8)10(4,5)6/h1-8H3 |
Clave InChI |
JKJQSSSRSKPVEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)

![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)


![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)

![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)




![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
![1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid](/img/structure/B14608953.png)
